(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride
Description
Background and Significance of (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]oxazin-6-ol Hydrochloride
The structural motif of bicyclic amines, particularly those containing fused oxazine rings, has emerged as a critical area of study in organic and medicinal chemistry. The compound (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]oxazin-6-ol hydrochloride (CAS 1660110-86-0) exemplifies this class, featuring a cyclopenta[b]oxazine core with a hydroxyl group at position 6 and a hydrochloride counterion. Its significance stems from three key attributes:
- Stereochemical Complexity : The (4As,6R,7aR) configuration introduces chirality at multiple centers, necessitating precise synthetic control to avoid racemization. This stereospecificity is critical for interactions with biological targets, as evidenced by the enhanced activity of enantiopure oxazine derivatives in acetylcholine esterase inhibition.
- Bicyclic Framework : The fusion of a five-membered cyclopentane ring with a six-membered 1,4-oxazine creates a rigid scaffold. This geometry is advantageous for mimicking natural product architectures, such as those found in alkaloids with reported protein tyrosine phosphatase (PTP1B) inhibitory activity.
- Hydrochloride Salt Form : Conversion to the hydrochloride salt improves solubility and crystallinity, facilitating handling in experimental settings. Storage conditions for the salt vary between room temperature and freezing, depending on supplier specifications.
Recent studies on analogous compounds, such as cyclopenta[d]oxazines synthesized via [6+4] cycloaddition reactions, demonstrate the feasibility of constructing similar frameworks using chlorooximes and fulvenes. These methods highlight the potential for adapting existing protocols to target the title compound, though stereochemical control remains a persistent challenge.
Table 1: Key Physicochemical Properties
*Derived from structural analysis of CAS 1660110-86-0 and analogous compounds.
Scope and Objectives of the Research
The primary objectives of current research on (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]oxazin-6-ol hydrochloride are threefold:
Synthetic Methodology Development :
Structural Characterization :
- Resolve absolute configuration using X-ray crystallography or advanced NMR techniques.
- Investigate conformational stability under varying pH and temperature conditions.
Biological Activity Profiling :
Properties
IUPAC Name |
(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-3-6-7(4-5)10-2-1-8-6;/h5-9H,1-4H2;1H/t5-,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFORFHIBZWTRU-FNCXLRSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC(CC2N1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2C[C@@H](C[C@@H]2N1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions of appropriate precursors.
Oxazine Ring Formation: The oxazine ring is then formed by introducing an oxygen and nitrogen atom into the cyclopentane ring. This can be done through various cyclization reactions involving amines and alcohols.
Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in polar solvents.
Major Products
Oxidation Products: Oxo derivatives with increased oxygen content.
Reduction Products: Reduced derivatives with fewer oxygen atoms.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing drugs targeting specific diseases, such as neurological disorders or infections.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical or thermal characteristics.
Mechanism of Action
The mechanism of action of (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Core Structural Differences
Key Observations :
Physicochemical and Handling Properties
Notes:
Biological Activity
The compound (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride is a heterocyclic organic compound that has garnered attention in the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a fused cyclopentane and oxazine ring system. Its molecular formula is with a molecular weight of 171.19 g/mol. The unique structure allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H13NO |
| Molecular Weight | 171.19 g/mol |
| CAS Number | 2470280-49-8 |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can lead to inhibition or modulation of their activities:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors linked to neurological functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that similar heterocyclic compounds demonstrate varying degrees of antimicrobial effects against bacterial pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have been reported to possess significant antimicrobial properties.
Anti-cancer Activity
The compound's potential as an anti-cancer agent is supported by studies on related oxazine derivatives. These compounds have shown cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research on benzoxazepine derivatives indicates that they exhibit selective cytotoxicity against solid tumor cell lines.
- Mechanisms : The anti-cancer effects are often linked to the modulation of pro-inflammatory cytokines like IL-6 and TNF-α.
Neuroprotective Effects
Given its structure that resembles known neuroactive compounds, there is potential for neuroprotective applications. Preliminary studies suggest it may influence neurotransmitter systems or protect neuronal cells from oxidative stress.
Case Studies and Research Findings
- Study on Benzoxazepine Derivatives : A study published in the Journal of Brazilian Chemical Society evaluated the anti-cancer and anti-inflammatory activities of synthesized benzoxazepine derivatives. Results indicated significant cytotoxicity against certain cancer cell lines and modulation of inflammatory cytokines .
- Comparative Analysis : Similar compounds such as morpholine and ifosfamide were analyzed for their biological activities. While they share structural similarities with this compound, their specific mechanisms and efficacy vary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
